tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate

Description

Structural Overview

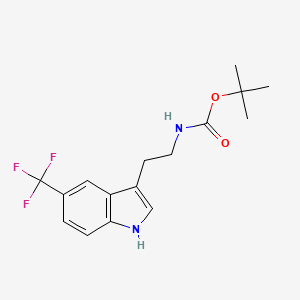

The molecular structure of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate exhibits a carefully designed architecture that integrates multiple functional elements within a single molecular framework. The compound possesses the International Union of Pure and Applied Chemistry name tert-butyl N-[2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl]carbamate, which systematically describes its structural composition. The molecular backbone consists of an indole ring system substituted at the 5-position with a trifluoromethyl group, connected through a two-carbon ethyl chain to a carbamate functionality protected by a tert-butyl group. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(F)(F)F provides a linear description of this three-dimensional molecular structure.

The indole core represents a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring, creating a planar heterocyclic structure that serves as the central scaffold. The trifluoromethyl substituent at the 5-position introduces significant electronic perturbation to the aromatic system while maintaining the overall planarity of the indole framework. The ethyl linker provides conformational flexibility between the rigid indole system and the carbamate terminus, allowing for various spatial orientations that may influence biological activity and chemical reactivity.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃N₂O₂ |

| Molecular Weight | 328.33 g/mol |

| Chemical Abstracts Service Number | 1132910-79-2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 54.1 Ų |

The three-dimensional conformation of the molecule is influenced by the electronic properties of the trifluoromethyl group and the steric requirements of the tert-butyl protecting group. The International Chemical Identifier representation InChI=1S/C16H19F3N2O2/c1-15(2,3)23-14(22)20-7-6-10-9-21-13-5-4-11(8-12(10)13)16(17,18)19/h4-5,8-9,21H,6-7H2,1-3H3,(H,20,22) provides a complete description of the molecular connectivity and stereochemistry. The compound exhibits no chiral centers, resulting in a single constitutional isomer without optical activity.

Historical Context and Relevance in Organic Chemistry

The development of this compound reflects the convergence of several major advances in organic chemistry that have shaped modern synthetic methodology. The indole framework that forms the core of this compound has historical significance dating back to the pioneering work of Emil Fischer, who developed the Fischer indole synthesis in 1883. This classical reaction established indoles as accessible synthetic targets and laid the foundation for the extensive exploration of indole chemistry that continues today. The Fischer indole synthesis involves the acid-catalyzed condensation of phenylhydrazines with carbonyl compounds, producing substituted indoles through a complex rearrangement mechanism that has been extensively studied and optimized.

The incorporation of trifluoromethyl substituents into organic molecules represents a more recent development in synthetic chemistry, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. The systematic exploration of trifluoromethylation reactions gained momentum throughout the twentieth century, driven by the recognition that trifluoromethyl groups could significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. Early synthetic methods for trifluoromethylation were developed by Frédéric Swarts in 1892, utilizing antimony fluoride to convert benzotrichloride to trifluoromethylated products. These foundational studies established the groundwork for modern trifluoromethylation methodologies that enable the efficient incorporation of trifluoromethyl groups into complex molecular structures.

The tert-butyloxycarbonyl protecting group strategy represents another crucial development in organic synthesis, providing a reliable method for temporarily masking amine functionality during multi-step synthetic sequences. The tert-butyloxycarbonyl group, commonly referred to as the Boc protecting group, was introduced as an acid-labile protecting group that could be selectively removed under mild acidic conditions. This protecting group strategy revolutionized peptide synthesis and complex molecule construction by allowing chemists to control the reactivity of amine groups throughout synthetic sequences. The combination of these three historical developments - indole synthesis, trifluoromethylation, and amino protecting group chemistry - culminates in compounds like this compound.

Recent advances in indole chemistry have focused on developing new synthetic methodologies for accessing substituted indoles with improved efficiency and selectivity. Transition-metal-catalyzed approaches have emerged as powerful tools for constructing indole frameworks, with palladium-catalyzed strategies providing novel entries into the Fischer indole synthesis. These modern approaches complement classical methods by offering improved reaction conditions and expanded substrate scope. The synthesis of N-trifluoromethyl indoles has attracted particular attention due to their limited accessibility through traditional methods, leading to the development of specialized strategies such as desulfurization-fluorination cascades and transition-metal-catalyzed trifluoromethylation reactions.

Key Functional Groups and Electronic Properties

The electronic structure of this compound is dominated by the interplay between the electron-rich indole system and the strongly electron-withdrawing trifluoromethyl substituent. The indole core exhibits characteristic aromatic behavior with delocalized π-electron systems extending across both the benzene and pyrrole rings. The nitrogen atom in the pyrrole ring contributes a lone pair of electrons to the aromatic system, enhancing the electron density of the indole framework and making it susceptible to electrophilic substitution reactions. The 3-position of the indole ring, where the ethyl linker is attached, represents a particularly electron-rich site that readily participates in various chemical transformations.

The trifluoromethyl group at the 5-position exerts a profound electronic influence on the indole system through both inductive and resonance effects. According to Hammett sigma constant data, the trifluoromethyl group exhibits strong electron-withdrawing character with σmeta = 0.43 and σpara = 0.54, indicating significant electronic perturbation of the aromatic system. This electron withdrawal reduces the overall electron density of the indole ring, modulating its reactivity toward electrophilic and nucleophilic reagents. The highly electronegative fluorine atoms in the trifluoromethyl group create a significant dipole moment that influences both the molecular conformation and intermolecular interactions.

| Electronic Property | Value | Reference |

|---|---|---|

| Hammett σ_meta (CF₃) | 0.43 | |

| Hammett σ_para (CF₃) | 0.54 | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 2 | |

| Partition Coefficient (XLogP3) | 3.9 |

The carbamate functional group introduces additional electronic complexity through its resonance-stabilized structure. The carbamate nitrogen exhibits reduced basicity compared to primary or secondary amines due to resonance delocalization with the carbonyl group. This electronic deactivation serves the dual purpose of protecting the amine functionality from unwanted reactions while maintaining sufficient nucleophilicity for controlled deprotection under acidic conditions. The tert-butyl ester portion of the carbamate provides steric hindrance that further stabilizes the protecting group against nucleophilic attack while remaining susceptible to acid-catalyzed cleavage.

The overall electronic distribution in this compound creates a molecule with distinct regions of varying electron density and reactivity. The electron-poor trifluoromethyl-substituted indole system contrasts sharply with the electron-neutral carbamate terminus, creating a molecular dipole that influences both physical properties and chemical behavior. The topological polar surface area of 54.1 Ų indicates moderate polarity that balances hydrophilic and lipophilic character, potentially influencing membrane permeability and biological activity. The rotatable bond count of 5 provides conformational flexibility that may be important for molecular recognition events and binding interactions.

Properties

IUPAC Name |

tert-butyl N-[2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O2/c1-15(2,3)23-14(22)20-7-6-10-9-21-13-5-4-11(8-12(10)13)16(17,18)19/h4-5,8-9,21H,6-7H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDUAVFHEXFKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856672 | |

| Record name | tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132910-79-2 | |

| Record name | tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Cyclization occurs via nucleophilic attack of the nitrile group on the α-bromo ketone, followed by intramolecular cyclization to form the indole core. For tert-butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate, the acetophenone derivative must bear a trifluoromethyl group at the para-position (α-bromo-5-(trifluoromethyl)acetophenone).

-

Molar Ratio : 1:1:2–2.5 (o-cyanophenyl carbamate : α-bromoacetophenone : K₂CO₃)

-

Solvent : N,N-Dimethylformamide (DMF)

-

Temperature : Room temperature (25°C) for 0.5–1.5 hours, followed by 50–70°C for 10–20 minutes after adding ethanol and NaOH/KOH.

Workup and Isolation

Post-cyclization, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography to isolate the indole intermediate.

Introduction of the Ethylamine Side Chain

The ethylcarbamate moiety at the indole’s 3-position requires introducing an ethylamine group. This is achieved through nitrile reduction followed by carbamate protection .

Nitrile Reduction to Primary Amine

A cyanoethyl group at the indole’s 3-position is reduced to ethylamine using BH₃·THF , a method demonstrated in quinolinone synthesis.

Carbamate Protection with tert-Butyl Group

The primary amine is protected as a carbamate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Optimized Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature : 0°C to room temperature

Trifluoromethylation Strategies

The trifluoromethyl group at the indole’s 5-position can be introduced either during cyclization (using pre-functionalized acetophenone) or via post-synthetic modification .

Pre-Functionalized Acetophenone Route

Using α-bromo-5-(trifluoromethyl)acetophenone in the Thorpe–Ziegler cyclization directly incorporates the CF₃ group. This avoids subsequent functionalization but requires access to specialized starting materials.

Late-Stage Trifluoromethylation

For indoles lacking the CF₃ group, a copper-mediated trifluoromethylation can be employed:

Reagents :

-

ClCF₂CO₂Me (methyl chlorodifluoroacetate)

-

KF, KBr, CuI

-

Solvent: DMF

Conditions :

Comparative Analysis of Synthetic Routes

Method A offers higher efficiency but depends on substrate availability. Method B provides flexibility but suffers from lower yields due to additional steps.

Scale-Up Considerations and Challenges

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino indole derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carbamate group can act as a prodrug moiety, releasing the active compound upon enzymatic cleavage.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Solubility : Soluble in organic solvents like DMSO; stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation .

- Purity : >95% (confirmed via HPLC and NMR) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

The trifluoromethyl group at the 5-position of the indole ring distinguishes this compound from analogs. Key comparisons include:

Impact of Substituents :

Spectroscopic and Analytical Data

NMR and HRMS Profiles :

Divergences :

- Trifluoromethyl groups introduce distinct ¹⁹F NMR signals (e.g., δ -97.17 ppm) compared to non-fluorinated analogs .

Biological Activity

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate, with the IUPAC name tert-butyl N-{2-[5-(trifluoromethyl)-1H-indol-3-yl]}ethylcarbamate , is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₆H₁₉F₃N₂O₂

- Molecular Weight : 328.34 g/mol

- CAS Number : 1132910-79-2

- Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features, particularly the indole moiety and trifluoromethyl group, contribute to its pharmacological properties.

1. Inhibition of GSK-3β

Research indicates that compounds similar to this compound effectively inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases. In vitro studies have shown that these compounds can modulate GSK-3β activity, leading to neuroprotective effects in neuronal cell lines such as SH-SY5Y .

2. Neuroprotective Effects

The compound has demonstrated potential neuroprotective properties by reducing neurotoxicity induced by oxidative stressors like hydrogen peroxide. This effect was assessed through cell viability assays, where treated cells showed significantly improved survival rates compared to untreated controls .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the compound's biological efficacy:

| Study | Cell Line | Concentration Tested | IC50 Value | Observations |

|---|---|---|---|---|

| Study 1 | SH-SY5Y (neuroblastoma) | 1 µM | Not specified | Reduced neurotoxicity; increased phospho-GSK3α/β levels |

| Study 2 | HepG2 (hepatocellular carcinoma) | 10 µM | Not specified | Minimal cytotoxicity observed |

| Study 3 | MCF-7 (breast adenocarcinoma) | Various concentrations | Not specified | Favorable cytotoxicity profile |

These findings suggest that this compound has a favorable safety profile while exhibiting significant biological activity against targeted pathways involved in neurodegeneration and cancer.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate better interaction with biological targets. Variations in substituents on the indole ring have been shown to affect potency and selectivity towards GSK-3β inhibition .

Q & A

Q. What synthetic routes are recommended for preparing tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate, and what yields are achievable?

Q. Which characterization techniques are critical for structural confirmation?

Q. What safety precautions are necessary during handling?

- Methodological Answer: Use fume hoods and wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Avoid exposure to strong acids/bases, as they may degrade the carbamate group. Store at room temperature in airtight containers .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis of structurally related carbamates?

- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed couplings) can enhance stereocontrol. For example, diastereomeric ratios >4:1 were achieved using enantiopure trifluoroacetate salts in nucleophilic substitutions . Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (−20°C to RT) also influence selectivity .

Q. How do conflicting toxicity profiles in safety data sheets (SDS) impact risk assessment?

- Methodological Answer: Discrepancies arise from variations in purity, testing protocols, or regulatory classifications. For instance, some SDS classify the compound as non-hazardous (no GHS labels), while others note acute oral toxicity (Category 4, H302) . Researchers should cross-reference SDS with primary toxicology studies and conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve contradictions.

Q. What strategies stabilize the trifluoromethyl-indole core under acidic/basic conditions?

- Methodological Answer: The trifluoromethyl group is electron-withdrawing, making the indole ring susceptible to electrophilic attack. Stabilization involves:

- Using mild deprotection agents (e.g., 4N HCl in ethyl acetate instead of TFA) .

- Buffering reaction media to pH 6–8 to prevent indole protonation.

- Adding radical scavengers (e.g., BHT) during prolonged storage .

Key Research Findings

- Synthetic Flexibility: The carbamate group can be selectively deprotected under acidic conditions without affecting the trifluoromethyl-indole moiety .

- Structural Insights: X-ray crystallography of related compounds reveals hydrogen-bonding networks between the carbamate carbonyl and indole NH, influencing solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.